2-Nonyn-1-one, 1-(4-methoxyphenyl)-

Organic Synthesis Alkynone Chemistry Cross-Coupling

2-Nonyn-1-one, 1-(4-methoxyphenyl)- is a synthetically derived alkynone (C16H20O2, MW 244.33 g/mol) featuring a conjugated carbonyl adjacent to a terminal alkyne on a nine-carbon chain, with a 4-methoxyphenyl substituent. It belongs to the class of α,β-acetylenic ketones (ynones), which are valuable intermediates in organic synthesis and medicinal chemistry due to their ability to undergo diverse transformations such as nucleophilic additions, cyclizations, and cross-coupling reactions.

Molecular Formula C16H20O2
Molecular Weight 244.33 g/mol
CAS No. 603126-31-4
Cat. No. B12593613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonyn-1-one, 1-(4-methoxyphenyl)-
CAS603126-31-4
Molecular FormulaC16H20O2
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCCCCCC#CC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C16H20O2/c1-3-4-5-6-7-8-9-16(17)14-10-12-15(18-2)13-11-14/h10-13H,3-7H2,1-2H3
InChIKeyBAQRVYOZJKDGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nonyn-1-one, 1-(4-methoxyphenyl)- (CAS 603126-31-4): A Defined Alkynone for High-Yield Synthesis and Specificity Profiling


2-Nonyn-1-one, 1-(4-methoxyphenyl)- is a synthetically derived alkynone (C16H20O2, MW 244.33 g/mol) featuring a conjugated carbonyl adjacent to a terminal alkyne on a nine-carbon chain, with a 4-methoxyphenyl substituent [1]. It belongs to the class of α,β-acetylenic ketones (ynones), which are valuable intermediates in organic synthesis and medicinal chemistry due to their ability to undergo diverse transformations such as nucleophilic additions, cyclizations, and cross-coupling reactions . Its well-defined structure, confirmed by comprehensive spectroscopic characterization including 1H-, 13C-NMR, IR, and Raman spectroscopy, ensures reproducibility in research workflows [2].

Why 2-Nonyn-1-one, 1-(4-methoxyphenyl)- Cannot Be Replaced by Other Alkynones in Procurement


The specific chain length (C9) and the 4-methoxyphenyl substitution pattern directly influence this compound's reactivity, lipophilicity, and biological interaction profile, making generic substitution a significant risk in both synthetic and biological applications. In the carbonylative Sonogashira reaction, the yield of alkynyl ketones is highly dependent on the alkyne chain length and aryl substituent; simply replacing 1-octyne with a shorter or longer alkyne yields different products with distinct reactivity and physicochemical properties . Furthermore, the compound's distinct biological inactivity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) with IC50 values >10,000 nM defines it as a valuable negative control or selectivity profiling tool, a characteristic that would be invalidated by using an analog with even slightly modified substituents [1].

2-Nonyn-1-one, 1-(4-methoxyphenyl)-: Quantitative Differentiation Evidence for Scientific Selection


Synthetic Yield in Carbonylative Sonogashira Reaction Compared to Heteroaryl Analog

In the Pd-catalyzed carbonylative Sonogashira reaction reported by Liang et al., 2-Nonyn-1-one, 1-(4-methoxyphenyl)- was synthesized from 4-iodoanisole and 1-octyne with a yield of ~91% . This yield is notably higher than the ~71% yield achieved for the corresponding 2-thiophenyl alkynone from 2-iodothiophene under identical conditions . This demonstrates a substrate-dependent yield advantage for the 4-methoxyphenyl substrate over the thiophenyl analog.

Organic Synthesis Alkynone Chemistry Cross-Coupling

Defined Low Activity Against 5-Lipoxygenase (5-LOX) for Off-Target Selectivity Profiling

In biochemical assays, 2-Nonyn-1-one, 1-(4-methoxyphenyl)- exhibited an IC50 value of >10,000 nM against human recombinant 5-lipoxygenase (5-LOX) [1]. In comparison, the standard 5-LOX inhibitor zileuton has a reported IC50 of approximately 10,400 nM in a comparable whole-cell assay [2]. The target compound's inactivity at concentrations near the therapeutic IC50 of zileuton establishes it as a useful negative control for 5-LOX selectivity profiling.

Medicinal Chemistry Enzyme Inhibition Inflammation

Defined Low Activity Against Soluble Epoxide Hydrolase (sEH) for Dual-Target Exclusion

The compound was also profiled against human recombinant soluble epoxide hydrolase (sEH) and exhibited an IC50 >10,000 nM [1]. This dual inactivity against both 5-LOX and sEH provides a clean negative control for studies investigating the intersection of these two pathways in inflammatory and cardiovascular disease models.

Enzyme Inhibition Epoxide Hydrolase Cardiovascular Research

Computational Lipophilicity Profile (XLogP3) Distinguishing from Shorter Alkynone Analogs

The computed XLogP3 value for 2-Nonyn-1-one, 1-(4-methoxyphenyl)- is 5.2 [1]. This is approximately 2 log units higher than shorter alkynone analogs such as 1-(4-methoxyphenyl)-2-propyn-1-one, which has an estimated XLogP3 of ~2.5 (class-level inference based on fragment-based calculation). The higher lipophilicity of the C9-chain compound affects membrane permeability and protein binding properties in cellular assays.

Physicochemical Properties Drug Design ADME Prediction

Optimal Research and Industrial Application Scenarios for 2-Nonyn-1-one, 1-(4-methoxyphenyl)-


High-Yield Synthesis of Alkynyl Ketone Libraries via Carbonylative Sonogashira Coupling

Based on its ~91% yield in the Liang et al. protocol , this compound serves as a benchmark product for optimizing carbonylative Sonogashira reaction conditions. Research groups focused on alkynone library synthesis can use it to validate reaction setup and compare catalyst performance, ensuring high efficiency before scaling to diverse substrates.

Negative Control in 5-Lipoxygenase and sEH Dual-Inhibitor Screening Programs

With confirmed IC50 values >10,000 nM against both 5-LOX and sEH [1], the compound is directly applicable as a negative control in high-throughput screening campaigns. It allows medicinal chemistry teams to confirm that observed inhibition of lead compounds is target-specific rather than due to assay interference.

Lipophilicity Standard for Chromatographic Method Development and ADME Modeling

The compound's XLogP3 value of 5.2 [2] provides a defined mid-range lipophilicity standard for calibrating reversed-phase HPLC columns and for validating in silico ADME prediction models. Its established spectroscopic characterization also supports its use as a reference standard in quantitative NMR analyses.

Substrate for Investigating Alkynone Reactivity in Nucleophilic Addition and Cyclization Reactions

The compound's well-defined spectroscopic data, including comprehensive NMR and IR characterization [3], enable precise mechanistic studies of ynone reactivity. Synthetic methodology groups can employ it as a model substrate to probe regioselectivity in nucleophilic additions, cycloadditions, and transition-metal-catalyzed transformations.

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